![molecular formula C12H22N4O2 B13391438 2-[[5-Methoxy-2-(methylamino)pyrimidin-4-yl]amino]hexan-1-ol](/img/structure/B13391438.png)
2-[[5-Methoxy-2-(methylamino)pyrimidin-4-yl]amino]hexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Interferon receptor agonists are compounds that bind to and activate interferon receptors, which are critical components of the immune response. Interferons are a group of signaling proteins made and released by host cells in response to the presence of pathogens such as viruses, bacteria, parasites, and tumor cells. The activation of interferon receptors by these agonists leads to a cascade of intracellular events that enhance the immune response, making them valuable in the treatment of various diseases, including viral infections and cancers .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of interferon receptor agonists typically involves recombinant DNA technology. This process includes the insertion of the interferon gene into a suitable expression vector, which is then introduced into a host cell line, such as Chinese Hamster Ovary cells. The host cells are cultured under specific conditions to express the interferon protein, which is then purified through a series of chromatographic techniques .
Industrial Production Methods: Industrial production of interferon receptor agonists follows a similar recombinant DNA approach but on a larger scale. Bioreactors are used to culture the host cells, and the production process is optimized for maximum yield and purity. The downstream processing involves multiple purification steps, including affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography, to ensure the final product meets the required standards for clinical use .
化学反応の分析
Types of Reactions: Interferon receptor agonists primarily undergo binding interactions rather than traditional chemical reactions. they can be involved in post-translational modifications such as phosphorylation, ubiquitination, and glycosylation .
Common Reagents and Conditions: The production and modification of interferon receptor agonists involve various reagents, including enzymes like kinases for phosphorylation and glycosyltransferases for glycosylation. The conditions for these reactions are typically physiological, involving buffered solutions at specific pH and temperature ranges .
Major Products: The major products of these reactions are the modified forms of the interferon receptor agonists, which have enhanced stability, activity, or specificity. For example, phosphorylated interferon receptor agonists can have increased signaling capabilities .
科学的研究の応用
Interferon receptor agonists have a wide range of applications in scientific research and medicine:
Chemistry: They are used to study protein-protein interactions and signal transduction pathways.
Biology: They play a crucial role in understanding immune responses and the mechanisms of antiviral and antitumor activities.
Medicine: Clinically, interferon receptor agonists are used to treat diseases such as multiple sclerosis, hepatitis B and C, and certain types of cancer. .
作用機序
Interferon receptor agonists exert their effects by binding to specific interferon receptors on the surface of target cells. This binding triggers the dimerization of the receptor subunits, leading to the activation of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. This pathway results in the transcription of interferon-stimulated genes, which produce proteins that have antiviral, antiproliferative, and immunomodulatory effects .
類似化合物との比較
Interferon-alpha: Used for its antiviral and antitumor properties.
Interferon-beta: Commonly used in the treatment of multiple sclerosis.
Interferon-gamma: Primarily involved in immune regulation and used in chronic granulomatous disease
Uniqueness: Interferon receptor agonists are unique in their ability to modulate the immune response through specific receptor interactions. Unlike other cytokines, interferons have a broad range of effects, including antiviral, antiproliferative, and immunomodulatory activities. This makes them versatile tools in both research and clinical settings .
特性
分子式 |
C12H22N4O2 |
|---|---|
分子量 |
254.33 g/mol |
IUPAC名 |
2-[[5-methoxy-2-(methylamino)pyrimidin-4-yl]amino]hexan-1-ol |
InChI |
InChI=1S/C12H22N4O2/c1-4-5-6-9(8-17)15-11-10(18-3)7-14-12(13-2)16-11/h7,9,17H,4-6,8H2,1-3H3,(H2,13,14,15,16) |
InChIキー |
MRKKUGDWODATMF-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CO)NC1=NC(=NC=C1OC)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-asparagine](/img/structure/B13391361.png)
![17-Hydroxy-2-phenyl-9-oxa-1,5,14,21-tetrazatetracyclo[12.7.1.03,8.016,21]docosa-3(8),4,6,11,16,19-hexaene-15,18-dione](/img/structure/B13391369.png)
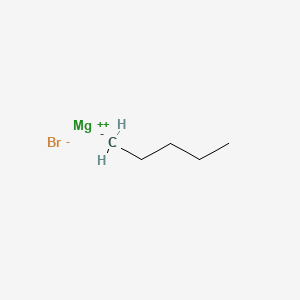
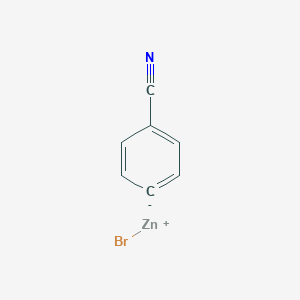

![7-[2-(4,4-Difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid](/img/structure/B13391385.png)
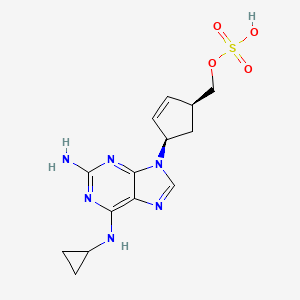
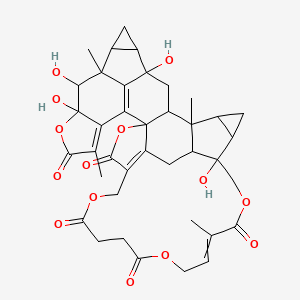
![3-Tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B13391394.png)
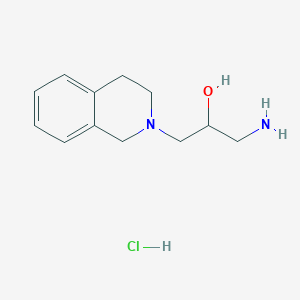
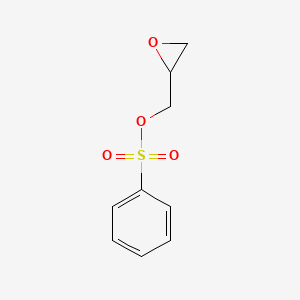
![3-(3,4-Dihydroxyphenyl)-2-[3-(3,4-dihydroxyphenyl)prop-2-enoylamino]propanoic acid](/img/structure/B13391409.png)
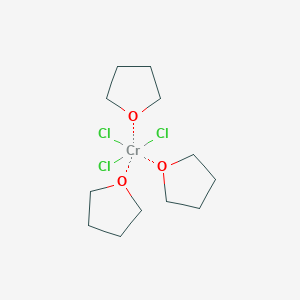
![2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+);hydrate](/img/structure/B13391425.png)
